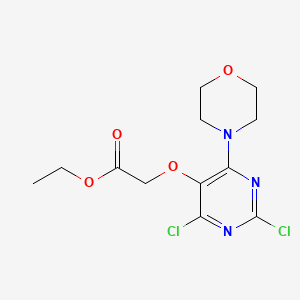
ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, a morpholine ring at position 6, and an acetic acid ethyl ester group at position 5. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Métodos De Preparación
The synthesis of ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by cyclizing an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt.
Introduction of the Morpholine Ring: The 4,6-dichloropyrimidine is reacted with morpholine under appropriate conditions to introduce the morpholine ring at position 6.
Attachment of the Acetic Acid Ethyl Ester Group: The final step involves the reaction of the intermediate with an appropriate acetic acid derivative to introduce the acetic acid ethyl ester group at position 5.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate has several scientific research applications, including:
Medicinal Chemistry: Pyrimidine derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Agrochemicals: The compound can be used as an intermediate in the synthesis of herbicides and pesticides.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation .
Comparación Con Compuestos Similares
ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate can be compared with other pyrimidine derivatives, such as:
2,4-Dichloropyrimidine: Lacks the morpholine and acetic acid ethyl ester groups.
6-Morpholin-4-yl-pyrimidine: Lacks the chlorine atoms and acetic acid ethyl ester group.
Pyrimidine-5-yloxy-acetic acid ethyl ester: Lacks the chlorine atoms and morpholine ring.
The presence of the morpholine ring and acetic acid ethyl ester group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H15Cl2N3O4 |
|---|---|
Peso molecular |
336.17 g/mol |
Nombre IUPAC |
ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate |
InChI |
InChI=1S/C12H15Cl2N3O4/c1-2-20-8(18)7-21-9-10(13)15-12(14)16-11(9)17-3-5-19-6-4-17/h2-7H2,1H3 |
Clave InChI |
PKCWHWHQSQZIDO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(N=C(N=C1Cl)Cl)N2CCOCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













